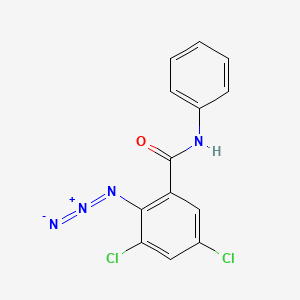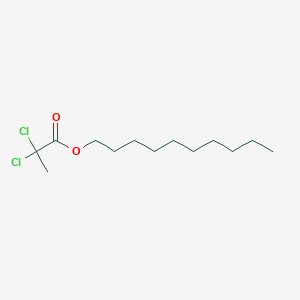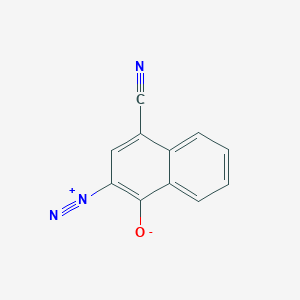
4-Cyano-2-diazonionaphthalen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-diazonionaphthalen-1-olate is a chemical compound with the molecular formula C₁₁H₅N₃O It is known for its unique structure, which includes a cyano group and a diazonium group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-diazonionaphthalen-1-olate typically involves the diazotization of 4-cyano-2-aminonaphthalene. The process begins with the nitration of naphthalene to form 4-nitronaphthalene, followed by reduction to yield 4-aminonaphthalene. The amino group is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently converted to the diazonium naphthalen-1-olate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in electrophilic substitution reactions, forming azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like phenols and aromatic amines under acidic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: 4-Cyano-2-aminonaphthalene
Substitution: Azo compounds
Aplicaciones Científicas De Investigación
4-Cyano-2-diazonionaphthalen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-Cyano-2-diazonionaphthalen-1-olate involves its reactivity with nucleophiles. The diazonium group is highly reactive and can form covalent bonds with various nucleophilic species, leading to the formation of new compounds. This reactivity is exploited in the synthesis of azo dyes and other complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanoquinazoline: Shares the cyano group but differs in the core structure.
4-Cyano-2-aminonaphthalene: Precursor in the synthesis of 4-Cyano-2-diazonionaphthalen-1-olate.
4-Cyano-2-nitronaphthalene: Another related compound with a nitro group instead of a diazonium group.
Propiedades
Número CAS |
88429-05-4 |
|---|---|
Fórmula molecular |
C11H5N3O |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
4-cyano-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C11H5N3O/c12-6-7-5-10(14-13)11(15)9-4-2-1-3-8(7)9/h1-5H |
Clave InChI |
KXPSUAVWCZHCJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
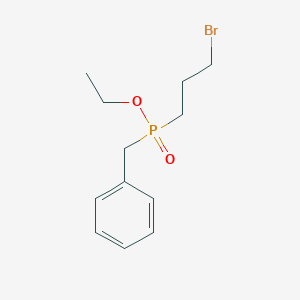
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
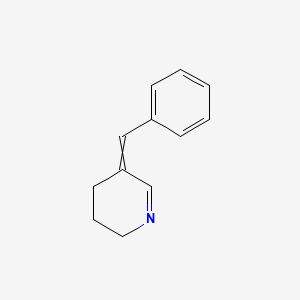


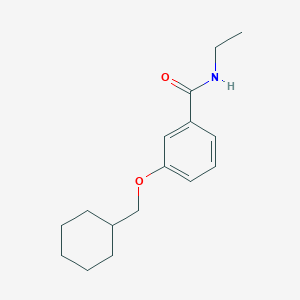

![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)

